REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[N:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:21]O>>[OH:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH3:21])=[O:12])=[N:4][CH:3]=1
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Name
|
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is warmed at 80° C. for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed at 80° C. for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
For work-up, 1000 ml of methanol are removed in a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the resultant residue is filtered off
|
Type
|
CUSTOM
|
Details
|
The mother liquor is reduced to about 200 ml in the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 50° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |